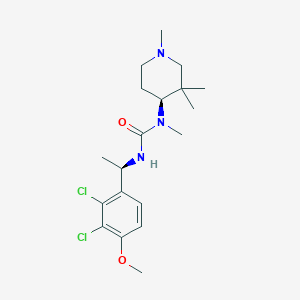

![molecular formula C17H14N6O4 B11931558 6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole CAS No. 51877-67-9](/img/structure/B11931558.png)

6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biological nitrification inhibition (BNBI) is a chemical ecological phenomenon where plants release specific compounds from their roots to suppress nitrification. This process is an effective strategy for improving nitrogen uptake by limiting nitrogen losses from agricultural fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of biological nitrification inhibition compounds involves the isolation of target compounds from plant root exudates. For instance, 6-methoxy-2(3H)-benzoxazolone (MBOA), a key biological nitrification inhibition compound, is isolated using chromatographic techniques and bioassays . The process typically involves growing plants hydroponically, collecting root exudates using water-based solutions, and extracting biological nitrification inhibition activity .

Industrial Production Methods: Industrial production of biological nitrification inhibition compounds is still in its nascent stages. The focus is on optimizing the extraction and purification processes to ensure the scalability of production. Techniques such as large-scale chromatography and advanced bioassays are employed to isolate and quantify biological nitrification inhibition compounds from plant root exudates .

Analyse Des Réactions Chimiques

Types of Reactions: Biological nitrification inhibition compounds undergo various chemical reactions, including oxidation and reduction. For example, 6-methoxy-2(3H)-benzoxazolone inhibits the conversion of ammonia to hydroxylamine and hydroxylamine to nitrite in ammonia-oxidizing bacteria .

Common Reagents and Conditions: Common reagents used in the reactions involving biological nitrification inhibition compounds include ammonia monooxygenase and hydroxylamine oxidoreductase. The conditions typically involve soil incubation and the presence of specific enzymes .

Major Products Formed: The major products formed from the reactions involving biological nitrification inhibition compounds include nitrite and nitrate. the activity of these compounds is often reduced due to biodegradation by soil microbes .

Applications De Recherche Scientifique

Biological nitrification inhibition compounds have a wide range of scientific research applications. They are used in agriculture to improve nitrogen use efficiency and reduce nitrogen losses from soil . In biology, these compounds help in understanding the regulatory mechanisms of nitrification inhibition in plants . In medicine, they are being explored for their potential to inhibit specific enzymatic pathways . Industrial applications include the development of environment-friendly agricultural systems and the enhancement of nitrogen recovery from fertilizers .

Mécanisme D'action

The mechanism of action of biological nitrification inhibition compounds involves the inhibition of key enzymatic pathways in nitrifying bacteria. For instance, 6-methoxy-2(3H)-benzoxazolone blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways, thereby inhibiting the conversion of ammonia to nitrite . The release of these compounds from plant roots is regulated by factors such as the presence of ammonium and low pH in the rhizosphere .

Comparaison Avec Des Composés Similaires

Biological nitrification inhibition compounds are unique in their ability to inhibit nitrification through natural plant processes. Similar compounds include sakuranetin and sorgoleone, which also inhibit nitrification by blocking specific enzymatic pathways . biological nitrification inhibition compounds like 6-methoxy-2(3H)-benzoxazolone are more effective in certain conditions due to their specific molecular targets and pathways .

List of Similar Compounds:- Sakuranetin

- Sorgoleone

- Methyl 3-(4-hydroxyphenyl) propionate

- Linoleic acid

- Brachialactone

Propriétés

Numéro CAS |

51877-67-9 |

|---|---|

Formule moléculaire |

C17H14N6O4 |

Poids moléculaire |

366.3 g/mol |

Nom IUPAC |

6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H14N6O4/c24-22(25)10-4-6-12-14(8-10)20-16(18-12)2-1-3-17-19-13-7-5-11(23(26)27)9-15(13)21-17/h4-9H,1-3H2,(H,18,20)(H,19,21) |

Clé InChI |

HIJXFOFEBGDCDQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)

![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)

![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)

![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)